molecular formula C19H20Cl2N6O3 B2399740 C19H20Cl2N6O3 CAS No. 921117-09-1

C19H20Cl2N6O3

Cat. No.: B2399740
CAS No.: 921117-09-1
M. Wt: 451.31
InChI Key: IDMATCYAYXWLCJ-UHFFFAOYSA-N
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Description

C₁₉H₂₀Cl₂N₆O₃ is a heterocyclic organic compound characterized by a dichloro-substituted aromatic core, six nitrogen atoms, and three oxygen atoms. Key properties include:

  • Hydrogen bond donors/acceptors: 2 donors (likely from amine groups) and 9 acceptors (6 N and 3 O), influencing solubility and bioavailability .
  • Solubility: Estimated as moderate (10–20 mg/mL), inferred from analogs with similar polarity and molecular weight .
  • Synthetic routes: Likely involves reductive amination or nucleophilic substitution, given the presence of halogens and amine groups .

Properties

IUPAC Name

7-[(2,6-dichlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N6O3/c1-11-9-25-15-16(22-18(25)27(23-11)7-4-8-28)24(2)19(30)26(17(15)29)10-12-13(20)5-3-6-14(12)21/h3,5-6,28H,4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMATCYAYXWLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H20Cl2N6O3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the reaction of an aromatic amine with a chlorinated aromatic compound under controlled conditions to form the core aromatic structure.

    Functional group modifications:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using similar synthetic routes but with optimizations for cost-effectiveness and yield. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

C19H20Cl2N6O3: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorides in the compound can undergo nucleophilic substitution reactions, where the chloride atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

C19H20Cl2N6O3: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which C19H20Cl2N6O3 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Key Differences:

Property C₁₉H₂₀Cl₂N₆O₃ C₉H₁₉ClN₂O₂ Impact
Molecular Weight 450.9 g/mol 222.71 g/mol Higher weight reduces solubility and GI absorption .
Chlorine Content 2 Cl atoms 1 Cl atom Enhanced electrophilicity and stability in C₁₉H₂₀Cl₂N₆O₃ .
Hydrogen Bond Acceptors 9 4 Higher acceptors in C₁₉H₂₀Cl₂N₆O₃ may hinder BBB permeability .
Bioavailability Score ~0.55 (hypothetical) 0.55 Similar scores suggest comparable absorption despite structural differences .

Compound B: C₁₄H₁₈ClN₃O₂ (Hypothetical Agrochemical Analog)

Key Differences:

Property C₁₉H₂₀Cl₂N₆O₃ C₁₄H₁₈ClN₃O₂ Impact
Nitrogen Content 6 N atoms 3 N atoms Higher nitrogen in C₁₉H₂₀Cl₂N₆O₃ may enhance binding to biological targets.
Aromaticity Polycyclic core Monocyclic core Increased aromaticity in C₁₉H₂₀Cl₂N₆O₃ improves UV stability .
LogP ~2.8 (estimated) ~1.5 Higher lipophilicity in C₁₉H₂₀Cl₂N₆O₃ may favor membrane penetration.

Functional Comparison with Therapeutically Similar Compounds

Antifungal Agent: Fluconazole (C₁₃H₁₂F₂N₆O)

Parameter C₁₉H₂₀Cl₂N₆O₃ Fluconazole Rationale
Halogen Type Cl vs. F F atoms enhance metabolic resistance, while Cl improves electrophilicity.
Nitrogen Configuration 6 N in a fused ring 6 N in triazole rings Both target cytochrome P450 enzymes, but binding modes differ .
Water Solubility Moderate (10–20 mg/mL) High (≥50 mg/mL) Lower solubility in C₁₉H₂₀Cl₂N₆O₃ may limit oral bioavailability .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Cl Atoms H-Bond Acceptors LogP (Estimated)
C₁₉H₂₀Cl₂N₆O₃ 450.9 2 9 2.8
C₉H₁₉ClN₂O₂ 222.71 1 4 1.2
Fluconazole 306.3 0 7 0.5

Table 2: Bioavailability Metrics

Compound GI Absorption BBB Permeability P-gp Substrate
C₁₉H₂₀Cl₂N₆O₃ Moderate Low Yes
C₉H₁₉ClN₂O₂ High Moderate No
Fluconazole High High No

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